1-Ethyl-4-(methoxymethoxy)benzene
Description
1-Ethyl-4-(methoxymethoxy)benzene is an aromatic ether characterized by an ethyl group (-CH₂CH₃) at the 1-position and a methoxymethoxy group (-OCH₂OCH₃) at the 4-position of the benzene ring. The methoxymethoxy group is a bifunctional protecting group commonly used in organic synthesis to mask hydroxyl groups under acidic or oxidative conditions . This compound serves as a versatile intermediate in radical-mediated reactions and transition-metal-free decarboxylative halogenation processes . Its ethyl substituent enhances hydrophobicity compared to smaller alkyl or polar groups, influencing solubility and reactivity in synthetic pathways .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
ZBLFCWKVDYDWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Reactivity and Stability
Methoxymethoxy vs. Methoxy Groups
- 1-Methoxy-4-(1-methylethyl)benzene (): The methoxy group (-OCH₃) directs electrophilic substitution to the para position but lacks the bifunctional reactivity of the methoxymethoxy group. Oxidation of this compound yields hydroperoxides and ketones via free-radical pathways .
- 1-Ethyl-4-(methoxymethoxy)benzene : The methoxymethoxy group introduces steric hindrance and acid sensitivity. For example, it undergoes hydrolysis more readily under acidic conditions compared to methoxy analogs, as seen in the synthesis of 1-(1-Methoxyethyl)-4-(methoxymethoxy)benzene derivatives (40% yield under bromination conditions) .
Ethyl vs. Bulkier Alkyl Groups
- 1-Ethyl-4-(1-methylethyl)benzene (CAS 218-48-8, ): The isopropyl group (-CH(CH₃)₂) increases steric bulk, reducing reaction rates in substitution reactions compared to the linear ethyl group.
- This compound : The ethyl group balances steric effects with electronic donation, enabling moderate reactivity in radical-mediated syntheses .
Electronic and Steric Influences
Stability and Functional Group Compatibility
- Methoxymethoxy vs. Methoxymethyl : The methoxymethoxy group in this compound is more acid-labile than the methoxymethyl group (-CH₂OCH₃) in 1-(1-Methoxyethyl)-4-(methoxymethyl)benzene (CAS 61145-46-8), which resists hydrolysis under mild conditions .
- Comparison with Ether-Protected Analogs : Compounds like 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate () demonstrate higher stability in basic media due to longer ethylene glycol chains, unlike the acid-sensitive methoxymethoxy group .
Research Findings and Implications
Synthetic Utility : The methoxymethoxy group enables selective deprotection strategies, making this compound valuable in multi-step syntheses .
Reactivity Trade-offs : While ethyl substituents enhance hydrophobicity, they may reduce yields in polar reaction environments compared to methyl or hydroxyl analogs .
Biological Potential: Structural analogs with ethyl and ether groups show promise in enzyme inhibition, suggesting avenues for bioactivity studies on this compound derivatives .
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